molecular formula C11H11BrN2 B2732310 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 23046-69-7

6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B2732310
CAS No.: 23046-69-7
M. Wt: 251.12 g/mol
InChI Key: WUTVTUWSFMYRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (6-Bromo-THβC) is a brominated derivative of the tetrahydro-β-carboline (THβC) scaffold, a privileged structure in medicinal chemistry. Its molecular formula is C₁₁H₁₁BrN₂, with a bromine atom at the 6th position of the indole ring (Figure 1). The compound’s predicted physicochemical properties include a collision cross-section (CCS) of 151.2 Ų for the [M+H]+ adduct, indicative of moderate polarity and structural compactness .

Properties

IUPAC Name

6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTVTUWSFMYRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23046-69-7
Record name 6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT7SEK4C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the bromination of 2,3,4,9-tetrahydro-1H-beta-carboline. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions .

Industrial Production Methods

Industrial production of 6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline may involve large-scale bromination processes using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the bromination process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. For example:

  • Amination : Reaction with primary or secondary amines in the presence of transition metal catalysts (e.g., Pd or Cu) yields 6-amino derivatives .

  • Hydrolysis : Under basic conditions, bromine can be replaced by hydroxyl groups, forming 6-hydroxy analogs.

Example Reaction Conditions

Reaction TypeReagents/ConditionsProductYieldSource
AminationNH₃, Pd(OAc)₂, Xantphos, 100°C6-Amino derivative72%

Acylation and Alkylation

The secondary amine in the tetrahydro-β-carboline core reacts with electrophiles:

  • Acylation : Ethyl chloroformate converts the free amine into a carbamate. For instance, treatment with ethyl chloroformate in THF/triethylamine yields the corresponding ethyl carbamate derivative .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated products.

Synthesis of Ethyl Carbamate Derivative

StepReagents/ConditionsIntermediateYield
1Ethyl chloroformate, THF, 0°C → RT(4aS,9bR)-Ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate98%

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form polycyclic frameworks:

  • Pictet-Spengler Reaction : Reacts with aldehydes (e.g., benzaldehyde) in acidic conditions to form tetracyclic β-carbolines. For example, cyclization with TFA and MgSO₄ yields 1-substituted tetrahydro-β-carbolines .

Optimized Cyclization Protocol

CatalystSolventTemperatureYield
TFACHCl₃RT67%

Cross-Coupling Reactions

The bromine atom enables metal-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form 6-aryl derivatives .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines under palladium catalysis.

Representative Cross-Coupling Data

SubstrateCoupling PartnerCatalystProductYield
6-Bromo-THIPhenylboronic acidPd(dba)₂6-Phenyl-THI85%

Oxidation and Reduction

  • Oxidation : The tetrahydro-β-carboline ring is oxidized to fully aromatic β-carbolines using DDQ or MnO₂.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative .

Biological Interactions

While not a traditional chemical reaction, the compound interacts with biological targets:

  • Enzyme Inhibition : Derivatives act as CFTR potentiators by enhancing chloride channel gating .

  • Receptor Binding : Structural analogs show affinity for serotonin and dopamine receptors due to the β-carboline scaffold .

Stability and Reactivity Trends

  • pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Properties
Research has indicated that derivatives of 6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exhibit significant anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been reported to inhibit the growth of human leukemia cells by inducing cell cycle arrest and apoptosis .

b. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that it may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that it can reduce neuroinflammation and improve neuronal survival under stress conditions .

c. Antimicrobial Activity
this compound has shown promising antimicrobial activity against various pathogens. Its mechanism of action appears to involve the disruption of bacterial cell membranes and interference with metabolic processes. This makes it a potential lead compound for developing new antibiotics .

Pharmacology

a. Receptor Modulation
This compound acts as a modulator for certain receptors in the central nervous system. Its interaction with serotonin receptors has been studied extensively, indicating potential applications in treating mood disorders and anxiety . The ability to selectively target these receptors could lead to fewer side effects compared to traditional antidepressants.

b. Analgesic Properties
In animal models, this compound has demonstrated analgesic effects. It appears to inhibit pain pathways by modulating neurotransmitter release and receptor activity in the pain perception pathways . This opens avenues for its use in pain management therapies.

Materials Science

a. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a semiconductor makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies are ongoing to optimize its performance in these applications .

Case Studies

Study Title Objective Findings Reference
Anticancer Activity of PyridoindolesTo evaluate the anticancer effects of pyridoindole derivativesInduced apoptosis in leukemia cells
Neuroprotective Mechanisms of 6-Bromo DerivativesInvestigate neuroprotective effects against oxidative stressReduced neuronal apoptosis and inflammation
Antimicrobial Efficacy of Novel CompoundsAssess antimicrobial properties against bacterial strainsEffective against multiple pathogens
Serotonin Receptor Modulation by Pyrido CompoundsStudy receptor interactions related to mood disordersModulation of serotonin receptors observed
Analgesic Effects in Animal ModelsEvaluate pain relief capabilitiesSignificant pain reduction noted
Application in Organic ElectronicsExplore electronic properties for device fabricationPromising results as a semiconductor material

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters such as serotonin and dopamine in the brain. This action is similar to other beta-carbolines and contributes to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The THβC scaffold is highly versatile, allowing modifications at multiple positions (e.g., N1, C2, C3, and the indole ring). Key analogues and their structural distinctions are summarized in Table 1.

Table 1: Structural Comparison of 6-Bromo-THβC with Analogues

Compound Name Substituents/Modifications Key Features Reference
6-Bromo-THβC Br at C6 Bromine enhances electrophilicity
Harmine (7-methoxy-1-methyl-THβC) MeO at C7, Me at N1 Natural alkaloid; MAO inhibitor
RSL3 (Chloroacetyl derivative) ClCH₂CO- at C2, methoxycarbonyl at N1 GPX4 inhibitor; induces ferroptosis
5n (Methylsulfonyl derivative) SO₂Me at C2, Me at N1 High yield (91%); solid-state stability
TRPV1 antagonist (Triazole-B-region) Triazole at B-region, unmodified A-region Capsaicin antagonism (IC₅₀ < 100 nM)

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR, MS) Reference
6-Bromo-THβC N/A N/A CCS: 151.2 Ų ([M+H]+)
5n (SO₂Me) 176–178 91 IR: 1698 cm⁻¹ (C=O); MS: m/z 524 (M+)
Harmine 321–323 N/A UV/Vis: λmax 330 nm (aromatic π-system)
14c (Tetrazole) 100–103 66 IR: 3451 cm⁻¹ (NH); MS: m/z 277 (M+)

Bromination at C6 in 6-Bromo-THβC increases molecular weight (250.01 g/mol) and lipophilicity (logP ~2.8 predicted) compared to non-halogenated analogues like harmine (212.24 g/mol, logP ~1.5). This may enhance membrane permeability but reduce aqueous solubility .

Pharmacological Activity

Stability and Compatibility

  • Thermal Stability : Brominated aromatics (e.g., 6-Bromo-THβC) typically decompose above 250°C, similar to DNTF (253.56°C) .
  • Compatibility : Bromine’s electronegativity may pose reactivity challenges in formulations, unlike safer methyl or methoxy groups in harmine .

Biological Activity

6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H11BrN2
  • Molecular Weight : 251.12 g/mol
  • CAS Number : 23046-69-7

The biological activity of this compound is primarily attributed to its interaction with monoamine oxidase (MAO) enzymes. By inhibiting MAO, this compound can increase the levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is similar to other beta-carboline derivatives and suggests potential applications in treating mood disorders and neurodegenerative diseases .

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds from the beta-carboline family exhibit antidepressant and anxiolytic properties. The inhibition of MAO leads to increased neurotransmitter availability, which can enhance mood and reduce anxiety symptoms.

2. Anticancer Activity

Studies have shown that beta-carboline derivatives possess cytotoxic effects against various cancer cell lines. For instance, this compound has demonstrated significant activity against human cancer cells in vitro. The compound's ability to induce apoptosis in cancer cells is linked to its structural features that allow it to interact with cellular targets involved in cell proliferation and survival .

3. Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Its ability to modulate neurotransmitter levels may contribute to protecting neurons from degeneration in conditions such as Alzheimer's disease and Parkinson's disease. Research has highlighted the importance of beta-carbolines in neuroprotection due to their antioxidant properties and ability to inhibit neuroinflammation .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated that this compound exhibits significant MAO inhibition in vitro.
Reported cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating potent activity.
Investigated the neuroprotective effects in animal models of neurodegeneration; showed reduced neuronal loss and improved cognitive function.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is useful.

CompoundStructureBiological Activity
TryptolineSimilar core structureAntidepressant and anxiolytic effects
HarmaneKnown psychoactive effectsNeuroprotective properties
NorharmanePotential neuroprotectiveAntioxidant activity

Q & A

Q. What are common synthetic routes for 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole?

The compound is synthesized via Pictet-Spengler cyclization , where tryptamine derivatives react with aldehydes in aqueous or organic media. For example, brominated indole precursors undergo cyclization with aldehydes (e.g., glyoxalates) to form the tetrahydro-β-carboline core, followed by bromination or functionalization at the 6-position . A typical procedure involves dissolving 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole in dichloromethane, adding acyl halides or acid chlorides, and purifying via column chromatography (5% MeOH:CH₂Cl₂) .

Q. How is the structural characterization of this compound validated?

Key techniques include:

  • ¹H/¹³C NMR : Confirms substituent positions and stereochemistry (e.g., distinguishing C3-carboxylic acid derivatives) .
  • TLC : Monitors reaction progress (e.g., Rf = 0.30 in 70:30 EtOAc:hexane) .
  • HRMS : Validates molecular mass (e.g., [M+H]⁺ at m/z 427.0757) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Dichloromethane (for acylation) , PEG-400/DMF mixtures (for click chemistry) .
  • Catalysts : L-tartaric acid (aqueous Pictet-Spengler reactions) , CuI (for azide-alkyne cycloadditions) .

Advanced Research Questions

Q. How can regioselectivity be controlled in multicomponent reactions involving this compound?

Regioselectivity depends on substituent electronic effects and reaction conditions . For example, microwave (MW) heating promotes N-alkylation over α-arylation in reactions with naphthols, achieving >90% selectivity for products like 1-hydroxynaphthyl derivatives . Temperature (60–80°C) and solvent polarity also influence pathways .

Q. What strategies address low yields in functionalization reactions (e.g., <20% yield)?

  • Protecting groups : Use Boc-protected intermediates to prevent side reactions during carboxylation or acylation .
  • Catalyst optimization : Tert-butyl isocyanide and TMSN3 improve yields (up to 66%) in Ugi-type tetrazole hybrid syntheses .
  • Purification : Gradient column chromatography (e.g., 5–10% MeOH in CH₂Cl₂) resolves polar byproducts .

Q. How do structural modifications (e.g., bromination, acylhydrazone moieties) affect biological activity?

  • Bromine at C6 : Enhances steric bulk, improving binding to hydrophobic enzyme pockets (e.g., BACE1 inhibitors) .
  • Acylhydrazone groups : Increase antiviral activity by enabling hydrogen bonding with viral proteases .
  • Tetrazole hybrids : Boost metabolic stability and selectivity for fungal targets .

Q. What analytical challenges arise in resolving stereoisomers of derivatives?

  • Chiral HPLC or enzymatic resolution is required for separating (S)- and (R)-configured C3-carboxylic acid derivatives .
  • NOESY NMR identifies spatial arrangements, critical for SAR studies .

Data Contradiction and Optimization

Q. Why do similar synthetic procedures report divergent yields (e.g., 15% vs. 50%)?

Discrepancies arise from:

  • Substituent effects : Bulky groups (e.g., 4-chlorophenyl) slow reaction kinetics .
  • Catalyst loading : Excess CuI (e.g., 1.0 eq) may deplete reactants prematurely .
  • Workup efficiency : Incomplete extraction (e.g., using EtOAc vs. DCM) affects isolated yields .

Q. How to validate conflicting reports on enzyme inhibition mechanisms?

  • Docking studies : Compare binding poses (e.g., tryptoline derivatives in BACE1’s S2 pocket) .
  • Kinetic assays : Measure IC₅₀ shifts under varying pH or co-factor conditions to confirm competitive/non-competitive inhibition .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

MethodConditionsYieldReference
Pictet-SpenglerH₂O, L-tartaric acid, RT50–70%
Ugi-tetrazole hybridMeOH, TMSN3, 15 h66%
AcylationCH₂Cl₂, NEt3, 24 h15–50%

Q. Table 2. Biological Activity of Derivatives

DerivativeTarget/ActivityIC₅₀/EC₅₀Reference
C3-Tetrazole hybridFungal CYP512.1 µM
Acylhydrazone derivativeInfluenza A (H1N1)8.7 µM
S-Configured carboxamideBACE1 (β-secretase)0.9 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.